molecular formula C20H26N4O B2676463 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(o-tolyl)acetamide CAS No. 2034201-57-3

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(o-tolyl)acetamide

Numéro de catalogue: B2676463
Numéro CAS: 2034201-57-3
Poids moléculaire: 338.455
Clé InChI: FJRXFSAVMDSFJS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(o-tolyl)acetamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is a neurotransmitter that plays a crucial role in regulating brain activity and is involved in various neurological disorders such as epilepsy, anxiety, and depression. CPP-115 has shown promising results in preclinical studies for the treatment of these disorders and is currently being evaluated in clinical trials.

Mécanisme D'action

CPP-115 works by inhibiting the enzyme N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(o-tolyl)acetamide transaminase, which is responsible for the breakdown of this compound in the brain. By inhibiting this enzyme, CPP-115 increases the levels of this compound in the brain, leading to increased inhibition of neuronal activity and reduced seizure activity. The exact mechanism of action of CPP-115 in anxiety and depression is not fully understood, but it is thought to involve modulation of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(o-tolyl)acetamideergic neurotransmission.
Biochemical and Physiological Effects
In addition to its effects on this compound levels in the brain, CPP-115 has been shown to have other biochemical and physiological effects. It has been shown to increase levels of the neuropeptide Y, which is involved in regulating stress responses and has been implicated in anxiety and depression. CPP-115 has also been shown to increase levels of brain-derived neurotrophic factor, which is involved in neuronal growth and plasticity.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of CPP-115 as a research tool is its high selectivity for N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(o-tolyl)acetamide transaminase, which minimizes off-target effects. Another advantage is its potency, allowing for lower doses to be used in experiments. However, one limitation is its relatively short half-life, requiring frequent dosing in animal studies.

Orientations Futures

There are several future directions for research on CPP-115. One area of interest is its potential use in the treatment of drug addiction, as N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(o-tolyl)acetamideergic neurotransmission has been implicated in drug reward and withdrawal. Another area of interest is its potential use in the treatment of cognitive disorders such as Alzheimer's disease, as N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(o-tolyl)acetamideergic neurotransmission has been shown to be disrupted in these disorders. Finally, further studies are needed to fully understand the mechanism of action of CPP-115 in anxiety and depression and to determine its potential as a therapeutic agent for these disorders.

Méthodes De Synthèse

CPP-115 can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the formation of a pyrazole ring and a piperidine ring, followed by coupling with an o-tolylacetic acid derivative to form the final product. The synthesis has been optimized to yield high purity and high yield of CPP-115.

Applications De Recherche Scientifique

CPP-115 has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to increase N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(o-tolyl)acetamide levels in the brain, leading to a reduction in seizure activity in animal models of epilepsy. CPP-115 has also been shown to have anxiolytic and antidepressant effects in preclinical models, indicating its potential use in the treatment of anxiety and depression.

Propriétés

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-14-4-2-3-5-16(14)12-20(25)21-17-8-10-24(11-9-17)19-13-18(22-23-19)15-6-7-15/h2-5,13,15,17H,6-12H2,1H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRXFSAVMDSFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.